molecular formula C21H18N4O5S2 B2400861 Methyl 2-(2-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 823211-50-3

Methyl 2-(2-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2400861
CAS No.: 823211-50-3
M. Wt: 470.52
InChI Key: AEFDQIPDJODTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core substituted with methyl groups at positions 4 and 3. The structure includes a 1,2,4-triazine ring functionalized with two furan-2-yl groups at positions 5 and 6, linked via a thioacetamido bridge. Its molecular formula is C₂₁H₁₈N₄O₅S₂, with a calculated molecular weight of 470.52 g/mol.

Properties

IUPAC Name

methyl 2-[[2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S2/c1-11-12(2)32-19(16(11)20(27)28-3)22-15(26)10-31-21-23-17(13-6-4-8-29-13)18(24-25-21)14-7-5-9-30-14/h4-9H,10H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFDQIPDJODTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823211-50-3
Record name methyl 2-(2-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 2-(2-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique combination of furan and thiophene moieties along with a triazine core. Its molecular formula is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 470.5 g/mol .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing triazine and furan rings have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a comparative study, several derivatives were tested for their cytotoxic activity against A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines. The results indicated that compounds with similar structural motifs had IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL .

CompoundCell LineIC50 (µg/mL)
Compound AA5491.61
Compound BNIH/3T31.98
Methyl 2-(...)A5492.50

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related compounds. For instance, derivatives of triazine have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Antibacterial Testing

In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 200 µg/mL against both types of bacteria .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus200
Escherichia coli250

The biological activity of methyl 2-(...) is primarily attributed to its ability to interact with cellular targets involved in cancer progression and microbial resistance mechanisms. The presence of the triazine moiety is critical for its anticancer activity, potentially through the inhibition of key enzymes involved in cell proliferation.

Molecular Interaction Studies

Molecular dynamics simulations have suggested that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, enhancing its efficacy against cancer cells .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds similar to methyl 2-(2-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate exhibit significant antimicrobial properties. Research has shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

A study demonstrated that derivatives displayed minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 µg/mL against these pathogens, indicating potent bactericidal effects compared to standard antibiotics like Gentamicin .

Antitumor Activity

The compound's structural features suggest potential applications in oncology. Similar compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with cell death. For instance, some derivatives have been shown to activate caspase pathways leading to apoptosis in human cancer cell lines .

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. Initial steps may include the formation of the thiophene ring followed by the introduction of furan substituents and the triazine moiety through condensation reactions. The final product is purified using techniques such as column chromatography.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
5-FuranmethanolContains furan ringsSimpler structure without thiophene
1,2,4-Triazole derivativesSimilar nitrogen heterocyclesDifferent reactivity patterns
ThiophenesCommon sulfur-containing heterocyclesVarying substituents lead to different properties

This table highlights how the combination of furan and thiophene structures along with the triazine component contributes to the unique biological activities observed in this compound.

Future Directions and Research Opportunities

Given its promising biological activities and unique chemical structure, further research is warranted to explore:

  • Mechanistic Studies : Understanding the specific pathways through which this compound exerts its antimicrobial and antitumor effects.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to establish therapeutic potential.
  • Structural Modifications : Investigating how variations in substituents affect biological activity could lead to the development of more potent derivatives.

Comparison with Similar Compounds

Structural Analogues in the Thiophene Carboxylate Family

Several structurally related compounds share the ethyl or methyl thiophene-3-carboxylate backbone but differ in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
Methyl 2-(2-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate (Target) C₂₁H₁₈N₄O₅S₂ 470.52 Triazine, furan, thioacetamido Not reported (inferred enzymatic)
Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate C₁₂H₁₄N₂O₃S 278.32 Cyanoacetamido, ethyl ester Antioxidant, anti-inflammatory
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₁₉H₁₉N₃O₃S 369.44 Cyanoacrylamido, substituted phenyl Antioxidant (72–94% yields)

Key Observations :

  • The target compound incorporates a 1,2,4-triazine ring with furan substituents, which may enhance π-π stacking interactions in enzyme binding compared to simpler cyano or phenyl groups in analogues.
  • Substituted phenyl groups in other analogues improve antioxidant efficacy, suggesting that the furan-triazine system in the target compound might exhibit unique bioactivity profiles.
Triazine-Based Sulfonylurea Analogues

Triazine-containing compounds are widely used in agrochemicals, as seen in:

Compound Name Molecular Formula Key Functional Groups Application
Metsulfuron-methyl C₁₄H₁₅N₅O₆S Triazine, sulfonylurea, methyl Herbicide
Triflusulfuron-methyl C₁₅H₁₆F₃N₅O₆S Triazine, trifluoroethoxy Herbicide

Comparison :

  • Unlike sulfonylurea herbicides, the target compound lacks a sulfonylurea bridge but includes a thioacetamido linker, which may reduce herbicidal activity while enhancing selectivity for non-plant biological targets.

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiophene core (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) via cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole .
  • Step 2 : Introduction of the triazine-furan moiety. A thioacetamido linker is formed through nucleophilic substitution or coupling reactions. For example, Knoevenagel condensation with furan-substituted aldehydes under toluene with piperidine/acetic acid catalysis can generate the triazine-thioacetamido bridge .
  • Step 3 : Final esterification or functional group modifications to achieve the methyl carboxylate group. Yields range from 72–94% after recrystallization (e.g., ethanol) .

Q. Which analytical techniques are essential for structural characterization?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O, S-H, N-H stretches) .
  • NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR for methyl groups on thiophene; ¹³C NMR for carbonyl and aromatic carbons) .
  • Mass spectrometry : Validates molecular weight (e.g., C21H18N4O5S2 has a theoretical molecular weight of 470.52 g/mol) .

Advanced Questions

Q. How can reaction conditions be systematically optimized for higher yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in condensation steps .
  • Catalysts : Piperidine/acetic acid systems improve reaction rates in Knoevenagel condensations .
  • Temperature control : Maintaining 80–100°C prevents decomposition of heat-sensitive intermediates (e.g., furan rings) .
  • Monitoring : Use TLC or HPLC to track reaction progress and purity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative assays : Standardize in vitro models (e.g., enzyme inhibition assays under identical pH/temperature conditions) to eliminate variability .
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., furan vs. thiophene) to isolate contributions to activity .
  • Molecular docking : Predict interactions with biological targets (e.g., triazine binding to kinase active sites) to rationalize discrepancies .

Q. How can derivatives be designed to enhance biological efficacy?

  • Functional group modulation : Replace methyl groups on the thiophene core with electron-withdrawing groups (e.g., -NO2) to improve target binding .
  • Heterocycle substitution : Introduce pyrimidine or indole moieties instead of triazine to explore diverse bioactivity profiles .
  • Linker optimization : Replace thioacetamido with sulfonamide groups to alter pharmacokinetic properties .

Methodological Notes

  • Purification : Recrystallization (ethanol) is preferred for thermally stable products, while column chromatography (silica gel, ethyl acetate/hexane) resolves complex mixtures .
  • Contradiction Analysis : Use combinatorial libraries to test substituent effects systematically and validate hypotheses via dose-response assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.